molecular formula C18H28O3 B14244459 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid CAS No. 326492-79-9

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid

Cat. No.: B14244459
CAS No.: 326492-79-9
M. Wt: 292.4 g/mol
InChI Key: YHIIBURURBVQIG-UHFFFAOYSA-N
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Description

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is a hydroxylated fatty acid derivative. It is a metabolite found in various plants and is known for its role as a plant metabolite. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group, making it a significant molecule in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid typically involves the enzymatic oxidation of octadecatrienoic acids. For instance, the enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid (γ-linolenic acid) in red algae leads to the formation of this compound . The reaction conditions often include the presence of specific enzymes that facilitate the oxidation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic processes used in laboratory settings can be scaled up for industrial applications, provided that the enzymes are available in sufficient quantities and the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The hydroxyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound

Scientific Research Applications

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid involves its interaction with specific enzymes and metabolic pathways in plants. The hydroxyl group and multiple double bonds allow it to participate in various biochemical reactions, influencing plant metabolism and potentially exerting anti-inflammatory effects in medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is unique due to its specific configuration of double bonds and the position of the hydroxyl group

Properties

CAS No.

326492-79-9

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

9-hydroxyoctadeca-6,10,12,15-tetraenoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8-9,11-12,14,17,19H,2,5,7,10,13,15-16H2,1H3,(H,20,21)

InChI Key

YHIIBURURBVQIG-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CC=CC(CC=CCCCCC(=O)O)O

Origin of Product

United States

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